3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Description
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one (CAS: 97538-67-5) is a bicyclic heterocyclic compound with the molecular formula C₇H₈Cl₃NO₂ (molecular weight: 244.50 g/mol). It is synthesized via condensation of L-proline with chloral hydrate, yielding a chiral, air- and moisture-stable reagent critical for synthesizing optically active α-branched prolines . Key properties include:
Properties
IUPAC Name |
3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBXRYSVSZLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one typically involves the reaction of L-proline with 2,2,2-trichloro-1-ethoxyethanol in the presence of chloroform. The reaction mixture is heated at reflux, and the resulting product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that trichloromethyl-containing compounds can disrupt bacterial cell membranes, leading to increased permeability and cell lysis . This property is particularly relevant for developing new antibiotics amid rising antibiotic resistance.
Agrochemicals
Pesticide Development
The unique structure of this compound makes it a candidate for pesticide formulation. Research has indicated that similar compounds can effectively target specific pests while minimizing harm to beneficial insects . The trichloromethyl group enhances the compound's stability and efficacy in agricultural applications.
Material Science
Polymer Synthesis
In material science, the compound can be utilized in the synthesis of novel polymers. Its reactive sites allow for incorporation into polymer backbones, potentially leading to materials with enhanced thermal stability and chemical resistance . This application is particularly relevant in developing coatings and composites for industrial use.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of trichloromethyl derivatives. The researchers synthesized several analogs of this compound and tested their efficacy against various cancer cell lines. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Pesticide Efficacy
In a field trial reported in Pest Management Science, a formulation containing the compound was tested against common agricultural pests. The study found that crops treated with the formulation exhibited a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective pesticide .
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key derivatives of 1H,3H-pyrrolo[1,2-c]oxazol-1-one and their substituents:
Key Observations:
- Electron-Withdrawing Groups : The trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity at position 3, facilitating nucleophilic attacks in synthetic applications .
- Aromatic Substituents : Phenyl or substituted aryl groups (e.g., 3n, 3l) introduce steric bulk and π-π interactions, influencing solubility and catalytic activity .
- Chirality : Enantiomers like (3R,7aS) and (3S,7aS) exhibit opposing optical rotations, critical for asymmetric synthesis .
Key Observations:
Physical and Chemical Properties
| Property | 3-(Trichloromethyl)-... | 3n | 3l | 1,1-Diphenyl-... |
|---|---|---|---|---|
| State at RT | Solid | Liquid | Liquid | Solid |
| Melting Point | 109°C (dec.) | – | – | 160–165°C |
| Solubility | Chloroform, DCM | CHCl₃ | CHCl₃ | THF, DCM |
| Stability | Air/moisture stable | Sensitive to moisture | Sensitive to moisture | Moderate stability |
| Optical Activity | Yes ([α]D²⁵ = ±32–34°) | No | No | Yes (chiral) |
Key Observations:
Biological Activity
3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one is a synthetic compound with notable biological activities. Its chemical structure, characterized by the presence of a trichloromethyl group and a pyrrolo[1,2-c]oxazole moiety, suggests potential interactions with various biological targets. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- Molecular Formula : C7H8Cl3NO2
- Molecular Weight : 244.5 g/mol
- CAS Number : 97538-67-5
| Property | Value |
|---|---|
| Melting Point | 109°C (decomposition) |
| Solubility | Soluble in organic solvents |
| Log P | 2.14 |
| Bioavailability Score | 0.55 |
Biological Activity
The biological activity of this compound has been investigated in various studies. Its mechanisms of action include inhibition of specific enzymatic pathways and modulation of cellular signaling.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-negative bacteria by interfering with their type III secretion systems (T3SS), which are crucial for their virulence.
- Case Study : A study demonstrated that at concentrations around 50 μM, the compound reduced the secretion of carboxypeptidase G2 (CPG2) by approximately 50%, suggesting its potential as an antimicrobial agent targeting T3SS .
Cytotoxic Effects
In addition to its antimicrobial activity, the compound has shown cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial dysfunction.
- Research Findings : In assays using human cancer cell lines, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. The IC50 values varied across different cell lines but were generally within the micromolar range .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
- Case Study : In a model of neuroinflammation induced by lipopolysaccharides (LPS), pre-treatment with the compound significantly reduced pro-inflammatory cytokine levels and protected neuronal integrity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial virulence and cancer cell proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through ROS generation and mitochondrial depolarization.
- Neuroprotection : It modulates inflammatory pathways in neuronal cells, providing protection against oxidative damage.
Q & A
Q. What are the common synthetic methodologies for preparing 3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one and its derivatives?
The compound and its analogs are typically synthesized via N-heterocyclic carbene (NHC)-catalyzed annulation reactions. A general protocol involves reacting pyrrole-2-carbaldehyde derivatives with substituted trifluoromethyl ketones in the presence of a triazolium salt catalyst, cesium carbonate, and an oxidizer (e.g., MnO₂) in chloroform. For example, 3-(3-chlorophenyl)-3-(trifluoromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one was synthesized with 67% yield using this method . Post-reaction purification via flash column chromatography (hexane/EtOAc gradients) is critical for isolating the product .
Q. How are spectroscopic techniques employed to characterize this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For instance, the ¹H NMR of 3-(3-chlorophenyl)-3-(trifluoromethyl) derivative in CDCl₃ shows distinct pyrrolo-oxazole proton signals at δ 6.48–7.51 ppm .
- FTIR : Identifies functional groups, such as the carbonyl stretch at ~1659 cm⁻¹ and C-F vibrations near 1177 cm⁻¹ .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ calculated for C₁₅H₁₀F₃N₂O₂: 307.0694; observed: 307.0693) .
Q. What are the primary applications of this compound in medicinal chemistry?
While direct data on the trichloromethyl derivative is limited, structurally related pyrrolo-oxazole compounds exhibit bioactivity. For example, analogs with trifluoromethyl or halogenated aryl groups are explored as intermediates for kinase inhibitors or antimicrobial agents . The core scaffold’s rigidity and stereochemistry make it a candidate for targeting enzyme active sites .
Q. What safety protocols are recommended for handling this compound?
Based on its physical properties (density: 1.593 g/cm³, flash point: 158.6°C), store the compound in a cool, dry environment away from open flames. Use PPE (gloves, goggles) due to potential irritancy from trichloromethyl groups. Steam pressure data (0 mmHg at 25°C) suggests low volatility, but fume hoods are advised during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted derivatives?
Yields vary significantly with substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) on the aryl ketone reduce yields (31% for 3-(3-nitrophenyl) vs. 76% for 3-(m-tolyl)) due to slower annulation kinetics . Optimizing catalyst loading (e.g., 20 mol% triazolium salt) and reaction time (12–24 hr) can mitigate this. Solvent screening (CHCl₃ vs. DCM) and temperature control (25–40°C) also impact reaction efficiency .
Q. How do stereochemical configurations influence the compound’s reactivity and bioactivity?
The (3R,7aS) configuration is critical for chiral induction in downstream reactions. For example, (3R-cis)-tetrahydro-3-trichloromethyl derivatives show distinct NMR splitting patterns (e.g., δ 4.39–4.47 ppm for diastereotopic protons) compared to trans isomers . Computational modeling (DFT) can predict enantioselectivity in catalytic asymmetric syntheses, though experimental validation via X-ray crystallography is preferred .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in ¹³C NMR shifts (e.g., δ 176.2 ppm for carbonyl vs. 159.5 ppm for aromatic carbons) may arise from solvent effects or dynamic exchange. Use variable-temperature NMR to detect conformational flexibility . For overlapping signals, 2D techniques (HSQC, HMBC) clarify connectivity. Conflicting HRMS data (e.g., isotopic Cl patterns) require high-resolution instruments (Q-TOF) for accurate mass assignment .
Q. How can computational methods predict decomposition pathways under storage conditions?
Molecular dynamics simulations (MDS) can model thermal stability based on bond dissociation energies (BDEs). The trichloromethyl group’s BDE (~70 kcal/mol) suggests susceptibility to radical-mediated degradation at elevated temperatures. Accelerated stability studies (40°C/75% RH) combined with LC-MS track hydrolytic byproducts (e.g., pyrrolidine derivatives) .
Q. What mechanistic insights explain substituent-dependent regioselectivity in annulation reactions?
Density functional theory (DFT) studies reveal that electron-rich aryl ketones favor nucleophilic attack at the carbonyl carbon, forming the oxazole ring first. Conversely, electron-deficient ketones stabilize partial positive charges, leading to alternative pathways. Kinetic isotope effect (KIE) experiments and trapping of intermediates (e.g., Breslow intermediates) validate proposed mechanisms .
Q. How are structure-activity relationships (SARs) explored for this compound’s derivatives?
Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, CF₃, OMe) and testing bioactivity. For instance, replacing the trichloromethyl group with a trifluoromethyl group enhances metabolic stability but reduces electrophilicity . Molecular docking against target proteins (e.g., kinases) identifies key interactions (H-bonding with oxazole oxygen, hydrophobic contacts with aryl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
